Methyl 5-iodo-2-(piperazin-1-yl)benzoate

Description

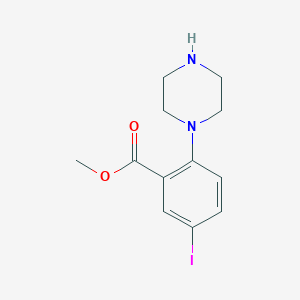

Methyl 5-iodo-2-(piperazin-1-yl)benzoate is a benzoate ester derivative featuring a piperazine moiety at the 2-position and an iodine atom at the 5-position of the aromatic ring. The compound’s structure combines a polarizable halogen (iodine) with a secondary amine-rich piperazine group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No. |

1131587-36-4 |

|---|---|

Molecular Formula |

C12H15IN2O2 |

Molecular Weight |

346.16 g/mol |

IUPAC Name |

methyl 5-iodo-2-piperazin-1-ylbenzoate |

InChI |

InChI=1S/C12H15IN2O2/c1-17-12(16)10-8-9(13)2-3-11(10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |

InChI Key |

KRKLJAJCXHXRGF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)I)N2CCNCC2 |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Piperazine-Substituted Analogs

Piperazine derivatives with varying substituents on the nitrogen atoms are critical for modulating physicochemical properties:

Table 2: Piperazine Variants

Positional Isomers and Steric Variants

- Methyl 3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoate (): The iodine at position 3, combined with methyl groups at 2, 4, and 6, creates a sterically congested environment. This contrasts with the target compound’s iodine at position 5, which likely offers a more accessible para-position for further functionalization .

Functional Group Variations

- 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole (): Replacement of the benzoate ester with a benzoxazole ring eliminates the ester’s hydrolytic liability but reduces hydrogen-bonding capacity. Collision cross-section (CCS) data (148.2 Ų for [M+H]+) suggest a compact conformation compared to bulkier benzoate derivatives .

Q & A

Q. What are the common synthetic routes for Methyl 5-iodo-2-(piperazin-1-yl)benzoate, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl iodide benzoate derivatives react with piperazine derivatives in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography using silica gel . Purity is confirmed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to verify molecular weight and structural integrity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons, piperazine methylene groups) and confirm substitution patterns .

- IR Spectroscopy : To detect functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and piperazine N-H stretches .

- HR-MS : To validate the molecular formula and isotopic pattern (iodine has a distinct isotopic signature) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of piperazine .

- Temperature control : Reactions often require reflux (60–80°C) to activate intermediates while avoiding decomposition .

- Catalyst use : Lewis acids like TMS-Cl may accelerate coupling reactions .

- Yield tracking : Parallel small-scale reactions with LC-MS monitoring can identify optimal conditions before scaling up .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

Stability studies include:

- Thermal gravimetric analysis (TGA) : Assess decomposition temperatures .

- pH-dependent solubility tests : Measure solubility in buffers (pH 1–13) to simulate biological or storage conditions .

- Light sensitivity assays : Expose the compound to UV/visible light and monitor degradation via HPLC .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

- Piperazine modifications : Replace piperazine with morpholine or thiomorpholine to alter polarity .

- Halogen substitution : Replace iodine with bromine or chlorine to study electronic effects on reactivity .

- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for probing interactions with charged biological targets .

Q. What challenges arise in characterizing stereoisomers of this compound derivatives?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- X-ray crystallography : Resolve absolute configurations of crystalline derivatives .

- Dynamic NMR : Detect slow conformational exchange in piperazine rings that may mimic stereoisomerism .

Q. How can researchers analyze the binding interactions of this compound with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

- Molecular docking : Use software like AutoDock to predict binding poses in silico .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How should contradictions in biological activity data for this compound be resolved?

- Dose-response validation : Repeat assays across multiple concentrations to confirm potency trends .

- Off-target screening : Use panels like Eurofins’ CEREP to rule out nonspecific interactions .

- Batch-to-batch comparison : Ensure compound purity and stability are consistent across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.